molecular formula C14H22N2 B1318882 (S)-1-Benzyl-3-isopropylpiperazine CAS No. 324748-62-1

(S)-1-Benzyl-3-isopropylpiperazine

Cat. No.: B1318882
CAS No.: 324748-62-1
M. Wt: 218.34 g/mol
InChI Key: HPOGZEGDXGTDSX-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-Benzyl-3-isopropylpiperazine is a chiral piperazine derivative Piperazines are a class of chemical compounds that contain a six-membered ring with two nitrogen atoms at opposite positions This specific compound has a benzyl group attached to one nitrogen atom and an isopropyl group attached to the carbon atom adjacent to the other nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Benzyl-3-isopropylpiperazine typically involves the reaction of benzylamine with isopropylamine in the presence of a suitable catalyst. One common method is the reductive amination of benzylamine with isopropylamine using a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions.

Industrial Production Methods

For industrial-scale production, the synthesis may involve more efficient catalytic processes. One such method includes the use of palladium-catalyzed hydrogenation of benzyl isopropyl ketone in the presence of ammonia. This method allows for the production of this compound with high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-1-Benzyl-3-isopropylpiperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of secondary amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: N-oxides of this compound.

    Reduction: Secondary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

(S)-1-Benzyl-3-isopropylpiperazine has a molecular formula of C13H18N2C_{13}H_{18}N_2 and a CAS number of 324748-62-1. The compound features a piperazine ring substituted with a benzyl group and an isopropyl group, which contributes to its pharmacological properties. The stereochemistry of the compound is crucial for its biological activity, as the (S)-enantiomer often exhibits distinct interactions with biological targets compared to its (R)-counterpart.

Anticancer Properties

Research indicates that piperazine derivatives, including this compound, exhibit significant anticancer activities. For instance, compounds containing the piperazine scaffold have been shown to inhibit telomerase activity and induce apoptosis in various cancer cell lines. A study highlighted that modifications in the piperazine structure can enhance cytotoxic effects against specific cancer types, such as HepG2 and MDA-MB-231 cells .

Table 1: Anticancer Activity of Piperazine Derivatives

CompoundCancer Cell LineIC50 (µM)
This compoundHepG210.44
Piperazine derivative XMDA-MB-2315.027
DoxorubicinHeLa1.34

Neuropharmacological Effects

Piperazine derivatives are also investigated for their neuropharmacological effects. Studies have shown that these compounds can modulate neurotransmitter systems, potentially offering therapeutic benefits for conditions like anxiety and depression. The interaction of this compound with serotonin receptors has been noted, suggesting its role as a potential anxiolytic agent .

Case Study 1: Anticancer Activity

A case study investigated the effects of this compound on cancer cell proliferation. The compound was tested against various cell lines, demonstrating significant inhibition of growth in HepG2 cells with an IC50 value comparable to established chemotherapeutics.

Case Study 2: Neuropharmacological Assessment

Another study focused on the anxiolytic potential of this compound. Behavioral assays in animal models showed that administration of the compound resulted in decreased anxiety-like behaviors, supporting its potential use in treating anxiety disorders.

Mechanism of Action

The mechanism of action of (S)-1-Benzyl-3-isopropylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, leading to changes in their activity. For example, it may act as an agonist or antagonist at certain receptor sites, modulating the physiological response. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Benzylpiperazine: Lacks the isopropyl group, making it less sterically hindered.

    1-Isopropylpiperazine: Lacks the benzyl group, affecting its hydrophobic interactions.

    1-Benzyl-4-methylpiperazine: Has a methyl group instead of an isopropyl group, altering its steric and electronic properties.

Uniqueness

(S)-1-Benzyl-3-isopropylpiperazine is unique due to the presence of both benzyl and isopropyl groups, which confer distinct steric and electronic characteristics. These features can influence its binding affinity and specificity for various molecular targets, making it a valuable compound for research and industrial applications.

Biological Activity

(S)-1-Benzyl-3-isopropylpiperazine, a piperazine derivative, has garnered attention in pharmacological research due to its diverse biological activities, particularly its interactions within the central nervous system (CNS). This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a piperazine ring substituted with a benzyl group and an isopropyl group. This structural configuration is crucial for its biological activity, influencing its interaction with various receptors and enzymes.

The biological activity of this compound primarily involves its interaction with neurotransmitter receptors. It has been shown to act as a serotonin receptor modulator , particularly affecting the serotonin transporter (SERT) and the dopamine receptor systems. The compound's affinity for these receptors suggests potential applications in treating mood disorders and other CNS-related conditions.

Key Mechanisms:

  • Serotonin Transporter Inhibition : The compound inhibits SERT, leading to increased serotonin levels in synaptic clefts, which may enhance mood and alleviate anxiety symptoms.
  • Dopaminergic Activity : It also interacts with dopamine receptors, which could influence reward pathways and potentially be relevant in addiction studies.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity across various models. Below is a summary of key findings:

Biological Activity Description Reference
CNS Activity Demonstrated efficacy in modulating serotonin and dopamine levels.
Anxiolytic Effects Exhibited potential to reduce anxiety-like behaviors in animal models.
Antidepressant Potential Shown to improve depressive-like symptoms through serotonergic mechanisms.
Neuroprotective Effects Suggested protective effects against neurodegeneration in preclinical studies.

Case Study 1: Anxiolytic Effects

In a study involving rodent models, this compound was administered to evaluate its anxiolytic properties. Results indicated a significant reduction in anxiety-like behaviors compared to control groups, suggesting its potential as an anxiolytic agent.

Case Study 2: Depression Model

Another investigation assessed the antidepressant effects of the compound using the forced swim test (FST). The results demonstrated that subjects treated with this compound spent significantly more time swimming than control animals, indicating reduced despair-like behavior.

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important insights into its bioavailability and metabolism:

  • Absorption : Rapidly absorbed after oral administration.
  • Distribution : Widely distributed throughout body tissues, including the CNS.
  • Metabolism : Primarily metabolized by hepatic enzymes, with metabolites exhibiting varying degrees of activity.
  • Excretion : Excreted mainly through urine.

Properties

IUPAC Name

(3S)-1-benzyl-3-propan-2-ylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-12(2)14-11-16(9-8-15-14)10-13-6-4-3-5-7-13/h3-7,12,14-15H,8-11H2,1-2H3/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPOGZEGDXGTDSX-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CN(CCN1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1CN(CCN1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30590505
Record name (3S)-1-Benzyl-3-(propan-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

324748-62-1
Record name (3S)-1-Benzyl-3-(propan-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.